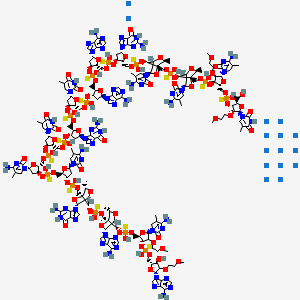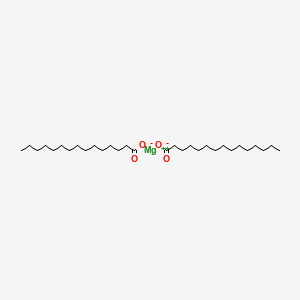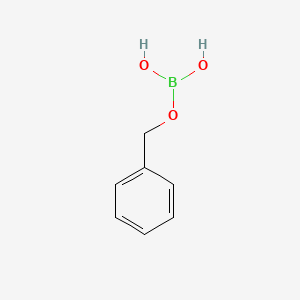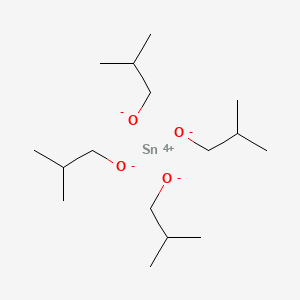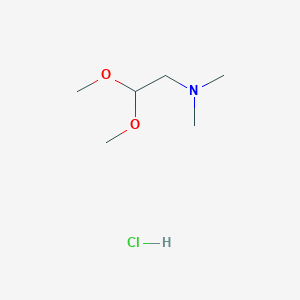
2,2-Dimethoxyethyl(dimethyl)ammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethoxyethyl(dimethyl)ammonium chloride is a quaternary ammonium compound with the molecular formula C6H16ClNO2. It is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethoxyethyl(dimethyl)ammonium chloride typically involves the reaction of dimethylamine with 2,2-dimethoxyethanol in the presence of hydrochloric acid. The reaction proceeds under mild conditions, usually at room temperature, and results in the formation of the quaternary ammonium salt .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of reactants in a controlled environment to ensure high yield and purity. The product is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxyethyl(dimethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce 2,2-dimethoxyethanol .
Scientific Research Applications
2,2-Dimethoxyethyl(dimethyl)ammonium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Industry: The compound is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2-Dimethoxyethyl(dimethyl)ammonium chloride involves its interaction with cell membranes. The positively charged ammonium group interacts with the negatively charged components of microbial cell walls, leading to cell lysis and death. This makes it an effective antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- Diallyldimethylammonium chloride
- Benzalkonium chloride
- Cetyltrimethylammonium chloride
Uniqueness
Compared to similar compounds, 2,2-Dimethoxyethyl(dimethyl)ammonium chloride has unique properties such as higher solubility in water and a broader range of applications in both biological and industrial fields .
Properties
CAS No. |
85153-56-6 |
|---|---|
Molecular Formula |
C6H15NO2.ClH C6H16ClNO2 |
Molecular Weight |
169.65 g/mol |
IUPAC Name |
2,2-dimethoxy-N,N-dimethylethanamine;hydrochloride |
InChI |
InChI=1S/C6H15NO2.ClH/c1-7(2)5-6(8-3)9-4;/h6H,5H2,1-4H3;1H |
InChI Key |
NLDLVVWQCQYFJL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC(OC)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


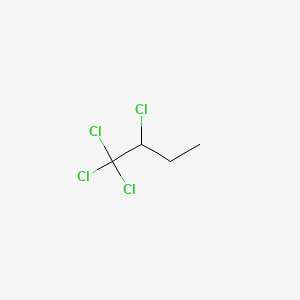
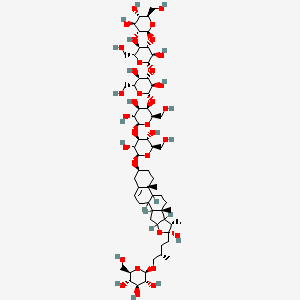

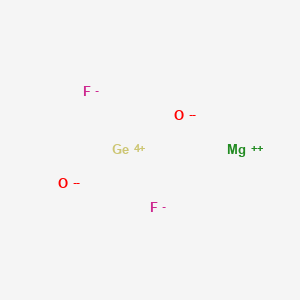
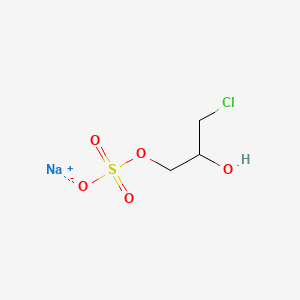
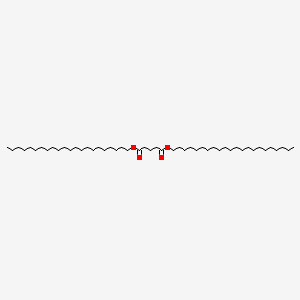
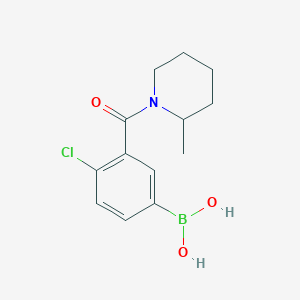
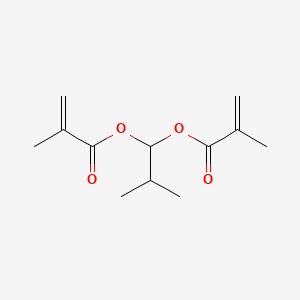

![Benzenesulfonamide, 4-chloro-2-fluoro-N-[1-(2-pyridinyl)-1H-pyrazol-5-yl]-](/img/structure/B12651167.png)
